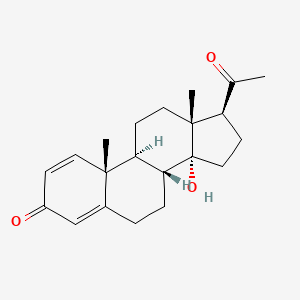

14-Hydroxypregna-1,4-diene-3,20-dione

説明

特性

CAS番号 |

97055-11-3 |

|---|---|

分子式 |

C21H28O3 |

分子量 |

328.4 g/mol |

IUPAC名 |

(8R,9S,10R,13R,14R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h6,9,12,16-18,24H,4-5,7-8,10-11H2,1-3H3/t16-,17+,18-,19+,20-,21-/m1/s1 |

InChIキー |

NEJRQZFTRAYLHK-JRBOJVLQSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |

異性体SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |

正規SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |

同義語 |

14-hydroxypregna-1,4-diene-3,20-dione 14-OH-PDD |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 14-Hydroxypregna-1,4-diene-3,20-dione and related compounds derived from the evidence:

Key Structural and Functional Insights :

Fluorine Substitution :

- Fluorometholone (9-fluoro) exhibits localized anti-inflammatory activity in ocular tissues due to reduced systemic absorption .

- The 6α-fluoro derivative () demonstrates enhanced receptor binding affinity, though its clinical relevance remains under investigation .

Hydroxyl and Ester Modifications :

- The 21-acetate group in 1-Dehydrocorticosterone 21-acetate () increases lipophilicity, favoring research applications over therapeutic use .

- Prednisone’s 11β-hydroxyl group is critical for glucocorticoid receptor activation, while its 17,21-dihydroxy configuration aids in metabolic stability .

Cyclic Acetal Derivatives :

- Compounds with 16α,17α-isopropylidene groups () show prolonged half-lives due to steric hindrance against enzymatic degradation .

Prodrug Design: The 21-succinate modification () enhances water solubility, enabling intravenous administration in systemic therapies .

Research and Clinical Implications

Key considerations include:

- Position-Specific Activity : Hydroxyl or fluorine at C9, C11, or C16 correlates with tissue selectivity (e.g., ocular vs. systemic) .

- Metabolic Stability : Cyclic acetals (16,17-isopropylidene) or ester prodrugs (21-succinate) improve pharmacokinetic profiles .

Further studies are required to elucidate the pharmacological profile of 14-Hydroxypregna-1,4-diene-3,20-dione, particularly its C14 hydroxyl’s role in receptor interaction and metabolic pathways.

Q & A

Q. What are the established synthesis pathways for 14-Hydroxypregna-1,4-diene-3,20-dione, and how are they validated?

The compound is synthesized via biotransformation using microbial systems or chemical synthesis involving selective oxidation and hydroxylation of precursor steroids. Validation includes spectral characterization (e.g., NMR, IR, and mass spectrometry) to confirm structural integrity. For instance, key spectral peaks such as carbonyl (C3/C20) and hydroxyl (C14) groups are critical for identification . Reaction intermediates should be monitored using HPLC to ensure pathway fidelity.

Q. How is the molecular structure of 14-Hydroxypregna-1,4-diene-3,20-dione characterized experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemical configurations. For example, torsion angles and bond lengths between C1-C4 and C14-OH groups are measured to confirm the 1,4-diene and 14-hydroxyl moieties. Complementary techniques like 2D NMR (e.g., COSY, NOESY) validate spatial arrangements, particularly for stereocenters at C14 and C20 .

Q. What analytical methods ensure purity and stability of the compound during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240 nm for conjugated dienes) is used to assess purity (>98%). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, with quantification via UV-spectrophotometry or LC-MS . Storage at -20°C in inert atmospheres (argon) minimizes oxidation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with androgen receptors, and what methodological pitfalls should be avoided?

Use radioligand binding assays with tritiated testosterone as a competitor to measure receptor affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with AR-LBD residues (e.g., Asn705, Gln711). Avoid overinterpretation of in vitro data without in vivo validation, as cell-line-specific expression levels may skew results .

Q. How can contradictory data on receptor affinity across studies be resolved?

Conduct meta-analysis with stratification by experimental variables (e.g., cell type, ligand concentration). Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) under standardized conditions. Contradictions often arise from differences in receptor isoforms or assay temperatures, which require explicit documentation .

Q. What statistical experimental designs optimize synthesis yield while minimizing resource use?

Full factorial design (e.g., 2<sup>3</sup> design) evaluates critical factors like temperature, pH, and substrate concentration. Response Surface Methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance. For example, a 15% yield increase was achieved by optimizing microbial biotransformation at pH 7.2 and 30°C .

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

Combine quantum chemical calculations (e.g., DFT for reaction energetics) with machine learning to predict substituent effects on receptor binding. ICReDD’s workflow integrates computed reaction pathways (e.g., Gibbs free energy barriers for hydroxylation) with robotic screening to prioritize derivatives for synthesis .

Q. What methodologies assess the stereochemical impact of C14 hydroxylation on bioactivity?

Chiral chromatography separates enantiomers, followed by cell-based assays (e.g., luciferase reporter systems) to compare transcriptional activation. Molecular dynamics simulations (e.g., GROMACS) analyze hydrogen-bonding stability between the 14-OH group and AR residues over 100-ns trajectories .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。